

# An In-depth Technical Guide to the TNIK Inhibitor NCB-0846

Author: BenchChem Technical Support Team. Date: December 2025



A note on the topic: Initial searches for "**Tnik-IN-8**" did not yield a specific molecule with this identifier. The following guide focuses on NCB-0846, a well-characterized and potent inhibitor of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview as requested.

### **Core Structure and Properties**

NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The key structural features and properties are summarized in the table below.



| Property         | Value                                                                    |  |  |
|------------------|--------------------------------------------------------------------------|--|--|
| Chemical Formula | C21H21N5O2                                                               |  |  |
| Molecular Weight | 375.4 g/mol                                                              |  |  |
| CAS Number       | 1792999-26-8                                                             |  |  |
| Appearance       | Crystalline solid                                                        |  |  |
| Solubility       | DMSO: 5 mg/mL, DMF: 1 mg/mL                                              |  |  |
| SMILES           | OINVALID-LINK<br>CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC<br>=C(N=CN5)C5=C4)N=C3 |  |  |
| InChI Key        | FYWRWBSYRGSWIQ-IYBDPMFKSA-N                                              |  |  |

### **Synthesis of NCB-0846**

The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the final compound. While the full, step-by-step protocol from the supplementary information is not publicly available, the key reaction involves the coupling of a quinazoline core with a benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on the cyclohexane ring is crucial for its inhibitory activity against TNIK.

## **Quantitative Biological Activity**

NCB-0846 is a potent inhibitor of TNIK with an IC<sub>50</sub> of 21 nM.[1][2] It also exhibits inhibitory activity against other kinases at higher concentrations. The table below summarizes the key quantitative data for NCB-0846.



| Target     | Assay Type                | IC50 (nM) | % Inhibition @<br>0.1 μM | Reference |
|------------|---------------------------|-----------|--------------------------|-----------|
| TNIK       | Cell-free kinase<br>assay | 21        | >80%                     | [1][3]    |
| FLT3       | Cell-free kinase<br>assay | -         | >80%                     | [1]       |
| JAK3       | Cell-free kinase<br>assay | -         | >80%                     |           |
| PDGFRα     | Cell-free kinase<br>assay | -         | >80%                     |           |
| TRKA       | Cell-free kinase<br>assay | -         | >80%                     | _         |
| CDK2/CycA2 | Cell-free kinase<br>assay | -         | >80%                     | _         |
| HGK        | Cell-free kinase<br>assay | -         | >80%                     | _         |

# Experimental Protocols TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

#### Materials:

- · Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP



- NCB-0846 or other test compounds
- ADP-Glo<sup>™</sup> Kinase Assay Kit (containing ADP-Glo<sup>™</sup> Reagent and Kinase Detection Reagent)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2.5 mM MnCl<sub>2</sub>, 50 μM DTT)

#### Protocol:

- Prepare serial dilutions of NCB-0846 in the kinase assay buffer.
- In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
  Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Wnt/β-catenin Signaling Pathway Inhibition Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of TNIK in the Wnt signaling pathway.

#### Materials:



- HEK293 or other suitable cells
- TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
- A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
- A plasmid for expressing a constitutively active form of β-catenin or Wnt3a conditioned medium
- Transfection reagent
- NCB-0846 or other test compounds
- Luciferase assay reagent

#### Protocol:

- Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.
- After transfection, treat the cells with Wnt3a conditioned medium or a  $\beta$ -catenin expressing plasmid to activate the Wnt pathway.
- Add serial dilutions of NCB-0846 or vehicle control to the cells.
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific inhibition of Wnt signaling.
- Calculate the percent inhibition and IC50 value.

# Signaling Pathways and Experimental Workflows Canonical Wnt/β-catenin Signaling Pathway

TNIK plays a crucial role in the canonical Wnt/β-catenin signaling pathway by phosphorylating the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-



0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the phosphorylation of TCF4.



#### Click to download full resolution via product page

Caption: Canonical Wnt/ $\beta$ -catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

# **Experimental Workflow for TNIK Inhibitor Characterization**

The following diagram illustrates a typical workflow for the discovery and characterization of a TNIK inhibitor like NCB-0846.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TNIK inhibition abrogates colorectal cancer stemness PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of TNIK inhibitors in cancer therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the TNIK Inhibitor NCB-0846]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136945#structure-and-synthesis-of-tnik-in-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





